molecular formula C20H21FN2O4S B2568023 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 921909-98-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2568023
CAS No.: 921909-98-0
M. Wt: 404.46
InChI Key: CQFSKZMSHDRRQT-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural attributes include:

  • Position 3: Two methyl groups (3,3-dimethyl), enhancing rigidity and hydrophobic interactions.
  • Position 4: A ketone (4-oxo), enabling hydrogen bonding.
  • Position 7: A 3-fluorobenzenesulfonamide moiety, characterized by a sulfonamide (-SO2NH-) functional group and a meta-fluorine substituent on the benzene ring.

The sulfonamide group distinguishes this compound from benzamide analogs, conferring distinct electronic and physicochemical properties, such as increased acidity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h4-9,11-12,22H,1,10,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSKZMSHDRRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound belongs to the class of oxazepine derivatives, characterized by a fused oxazepine ring. Its molecular formula is C17_{17}H20_{20}F N1_{1}O2_{2}S, with a molecular weight of approximately 365.42 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC17_{17}H20_{20}F N1_{1}O2_{2}S
Molecular Weight365.42 g/mol
IUPAC NameThis compound

Preliminary studies suggest that this compound may exhibit significant enzyme inhibition properties or act as a receptor modulator in biological systems. The specific mechanisms are still under investigation but may involve interactions with various biological targets such as enzymes and receptors.

Pharmacological Studies

Research indicates that compounds similar to this oxazepine derivative have shown promise in various pharmacological assays:

  • Enzyme Inhibition : Compounds in this class have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance:
    • Inhibitory effects on 17β-HSD Type 3 were observed with IC50 values indicating significant potency .
  • Anticancer Activity : Some derivatives have demonstrated activity against cancer cell lines:
    • A related compound exhibited a GI50 of 10 nM against the CCRF-CEM leukemia cell line .
  • Neuropharmacology : The potential for neuroprotective effects has been suggested through studies involving glutamate receptor modulation .

Study 1: Enzyme Inhibition Assay

In a study evaluating the enzyme inhibition properties of related compounds:

  • Compound Tested : N-(2-(4-chloro-phenoxy)-phenylamino)-acetamide
  • IC50 Value : 900 nM against 17β-HSD Type 3.
    This demonstrates the potential for similar compounds to exhibit significant biological activity through enzyme inhibition.

Study 2: Anticancer Activity

A series of synthesized oxazepine derivatives were screened for anticancer activity:

  • Cell Lines Tested : Various including CCRF-CEM.
  • Results : Notable cytotoxicity was observed with certain compounds leading to further exploration of their mechanisms .

Synthesis and Analytical Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazepine Ring : Requires careful control of reaction conditions (temperature and pH).
  • Functionalization : Introduction of the allyl and fluorobenzenesulfonamide groups.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Formulas

The table below compares the target compound with two analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Position 5 Substituent Position 3 Substituents Aromatic Substituent Functional Group
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide (Target) C21H21FN2O4S 416 Allyl (C3H5) 3,3-dimethyl 3-fluoro Sulfonamide (-SO2NH-)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide () C21H21FN2O3 368 Allyl 3,3-dimethyl 3-fluoro Benzamide (-CONH-)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide () C20H19F2N2O3 373 Ethyl (C2H5) 3,3-dimethyl 3,4-difluoro Benzamide (-CONH-)

Key Comparative Insights

Functional Group Differences: The sulfonamide group in the target compound introduces sulfur and an additional oxygen atom, increasing molecular weight by 48 g/mol compared to ’s benzamide analog. Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15–17) due to the electron-withdrawing -SO2- group, enhancing solubility in polar solvents .

Substituent Effects: Allyl vs. This may influence binding pocket accessibility in biological systems. Fluorine Substitution: The target’s single 3-fluoro substituent reduces electron density on the benzene ring compared to ’s 3,4-difluoro group. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, with difluoro analogs () likely exhibiting higher logP values .

Physicochemical Implications: Solubility: The sulfonamide group in the target compound may improve aqueous solubility relative to benzamides, particularly under acidic conditions.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., benzoxazepine core formation) followed by sulfonamide coupling. Controlled conditions (inert atmosphere, 40–80°C) minimize side reactions. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Final structure validation employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural characterization combines:

  • NMR spectroscopy : Assigns proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm) and carbon backbone.
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 420.91 via HRMS) .
  • Infrared spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying conditions?

Conduct accelerated stability studies:

  • Thermal stability : Incubate at 40–60°C for 4–8 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines); track changes with UV-Vis spectroscopy.
  • pH stability : Test solubility and integrity in buffers (pH 2–9) using LC-MS .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous compatibility.
  • Salt formation : Explore sodium or potassium salts of the sulfonamide group.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in nucleophilic substitutions?

Kinetic studies (e.g., stopped-flow UV-Vis) reveal that the allyl group’s electron-donating effects stabilize transition states in SN2^2 reactions. Solvent polarity (e.g., DMF vs. THF) and temperature (ΔG^‡ calculations) significantly influence reaction rates. Isotopic labeling (18^{18}O) can track oxygen participation in ring-opening steps .

Q. How to resolve contradictions in biological activity data across assays?

If enzyme inhibition varies between fluorometric and radiometric assays:

  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently.
  • Buffer optimization : Adjust ionic strength or cofactors (e.g., Mg2+^{2+}) to mimic physiological conditions.
  • Proteomic profiling : Identify off-target interactions via pull-down assays .

Q. How to establish structure-activity relationships (SAR) for analogs?

  • Substituent modification : Replace the 3-fluorophenyl group with 4-Cl or 3-CF3_3 to assess electronic effects.
  • Molecular docking : Map interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina.
  • QSAR modeling : Corrogate Hammett constants (σ) or logP values with IC50_{50} data .

Q. What methodologies optimize pharmacokinetic properties in derivative design?

  • Metabolic stability : Incubate with liver microsomes; identify vulnerable sites via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction.
  • In silico ADMET : Predict bioavailability (Rule of Five) and CNS penetration (BBB score) .

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